

A Comparative Docking Study of Pyrazole Inhibitors Against Kinase Targets

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Compound of Interest

Compound Name: 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrazole Inhibitors Targeting VEGFR-2 and CDK2

In the landscape of modern drug discovery, pyrazole derivatives have emerged as a versatile scaffold for the development of potent enzyme inhibitors. Their prevalence in medicinal chemistry is a testament to their ability to form key interactions within the active sites of various protein targets. This guide presents a comparative analysis of the docking performance of selected pyrazole-based inhibitors against two critical protein kinases implicated in cancer: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2). The data and methodologies are compiled from peer-reviewed literature to provide a reliable resource for researchers in the field.

Quantitative Comparison of Docking Performance

The following table summarizes the binding affinities of three distinct pyrazole derivatives against the kinase domains of VEGFR-2 and CDK2. The binding energy, a key indicator of the stability of the ligand-protein complex, was determined through molecular docking simulations. Lower binding energy values suggest a more favorable interaction.

Compound ID	Target Protein	PDB ID	Binding Energy (kcal/mol)
1b	VEGFR-2	2QU5	-10.09
1e	VEGFR-2	2QU5	-9.64
2b	CDK2	2VTO	-10.35
1c	CDK2	2VTO	-7.5
2a	CDK2	2VTO	-9.07

Data sourced from a 2014 study on the docking of 1H-pyrazole derivatives.[1]

Experimental Protocols

The docking studies summarized above were performed using a consistent and validated computational methodology. A detailed description of the experimental protocol is provided below to allow for reproducibility and further investigation.

1. Software and Algorithms: The molecular docking simulations were carried out using AutoDock 4.2.[1] This software employs a Lamarckian genetic algorithm, which is a stochastic method used to explore a wide range of ligand conformations and orientations within the protein's active site.[1]
2. Preparation of Receptor and Ligand Molecules:
 - Receptor Preparation: The three-dimensional crystal structures of the target proteins (VEGFR-2, PDB ID: 2QU5 and CDK2, PDB ID: 2VTO) were obtained from the Protein Data Bank.[1] Water molecules and co-crystallized ligands were removed from the protein structures. Polar hydrogen atoms were added, and Kollaman charges were assigned to the protein atoms using AutoDockTools (ADT).[1]
 - Ligand Preparation: The 2D structures of the pyrazole derivatives were drawn and converted to 3D structures. The energy of these structures was minimized to obtain a stable conformation. Gasteiger charges were assigned to the ligand atoms, and rotatable bonds were defined to allow for conformational flexibility during the docking process.[1]

3. Grid Box Generation: A grid box was defined around the active site of each target protein to specify the search space for the ligand docking. The grid maps for various atom types were pre-calculated using the AutoGrid utility. While the precise grid parameters for the primary study were not detailed, representative grid box parameters for VEGFR-2 and CDK2 are provided below based on other published studies.

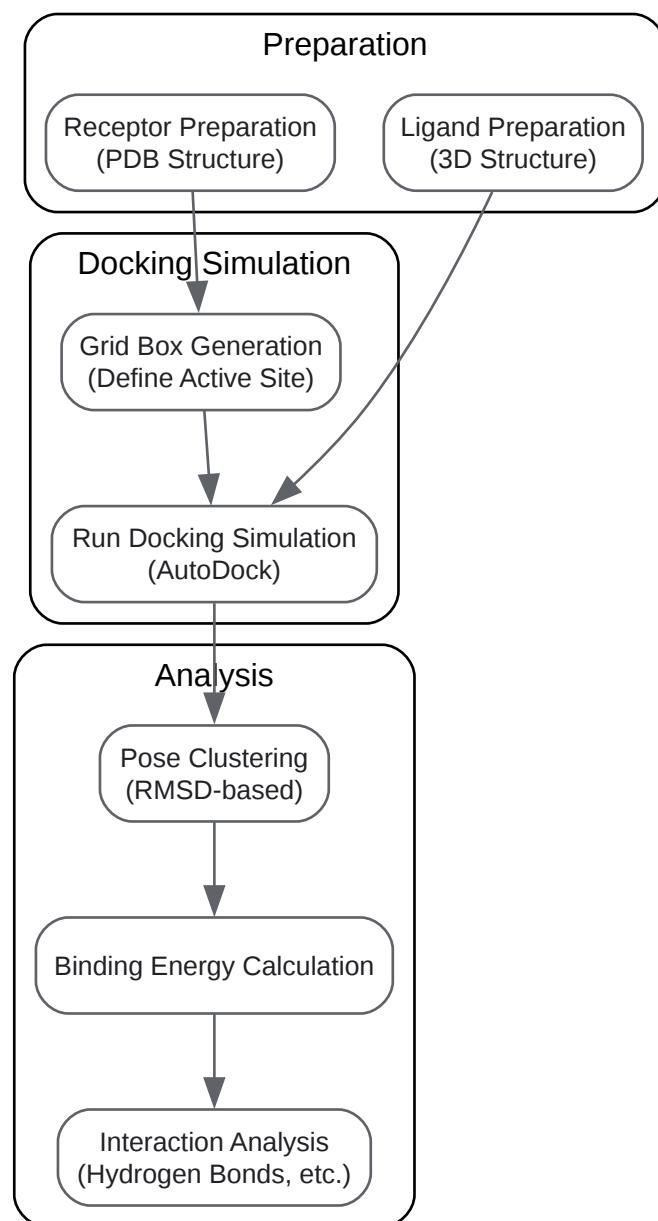
- Representative VEGFR-2 (PDB: 4ASD) Grid Parameters:
 - Center: x = -24.611, y = -0.388, z = -10.929 Å
 - Dimensions: 20 x 20 x 20 Å
 - Spacing: 0.375 Å
- Representative CDK2 Grid Parameters: The grid box is typically centered on the known ATP-binding pocket.

4. Docking Simulation: For each ligand-protein pair, a number of independent docking runs were performed using the Lamarckian genetic algorithm. The docking parameters included a population size of 150, a maximum of 2,500,000 energy evaluations, a mutation rate of 0.02, and a crossover rate of 0.8.

5. Analysis of Results: The results of the docking simulations were analyzed by clustering the docked conformations based on their root-mean-square deviation (RMSD). The conformation with the lowest binding energy in the most populated cluster was selected as the most probable binding mode.

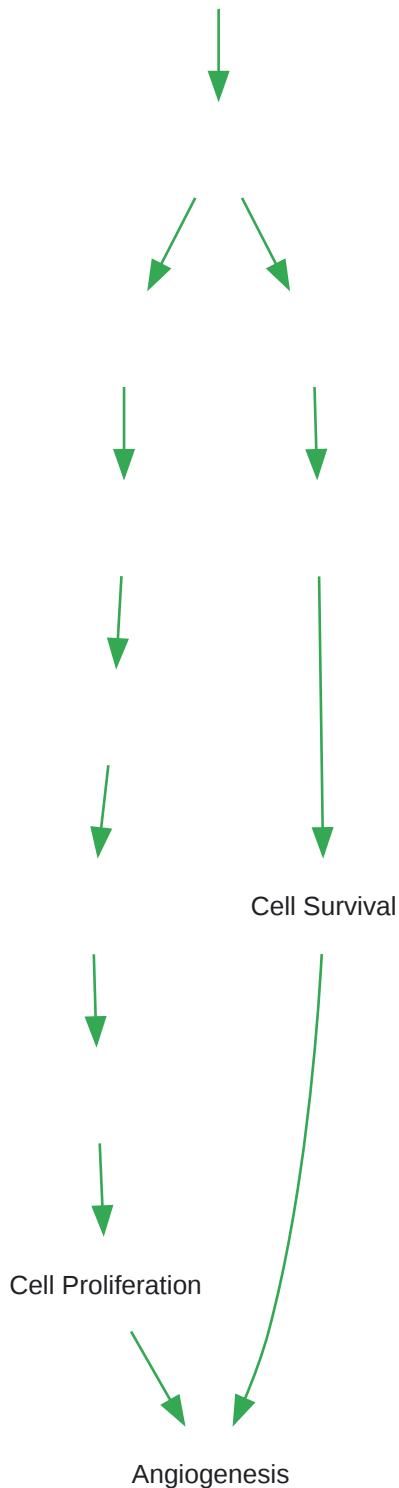
Visualizing Molecular Docking and Signaling Pathways

To better understand the context of these docking studies, the following diagrams illustrate the general workflow of molecular docking and the signaling pathways in which VEGFR-2 and CDK2 play crucial roles.



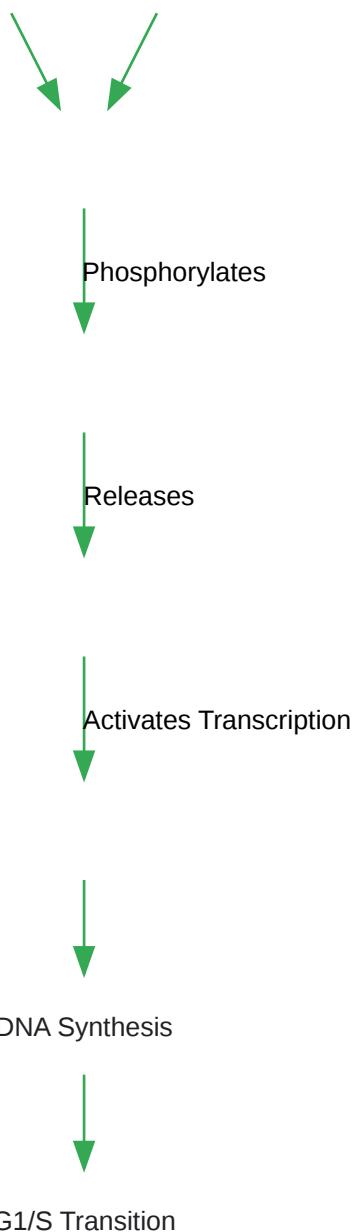
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A general workflow for molecular docking studies.



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Simplified VEGFR-2 signaling pathway.



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Simplified CDK2 signaling pathway in cell cycle progression.

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References

- 1. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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